molecular formula C15H8Cl2O3 B12903346 Benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)- CAS No. 835595-06-7

Benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)-

Cat. No.: B12903346
CAS No.: 835595-06-7
M. Wt: 307.1 g/mol
InChI Key: RZXMSODAHFTNJT-UHFFFAOYSA-N
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Description

3-(5,6-dichlorobenzofuran-2-yl)benzoic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of 3-(5,6-dichlorobenzofuran-2-yl)benzoic acid consists of a benzofuran ring substituted with two chlorine atoms at positions 5 and 6, and a benzoic acid moiety attached at position 2.

Preparation Methods

The synthesis of 3-(5,6-dichlorobenzofuran-2-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the treatment of 3,5-dichlorobenzoic acid with thionyl chloride can yield 3,5-dichlorobenzoyl chloride, which can then react with arylamines to form benzamide derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(5,6-dichlorobenzofuran-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

3-(5,6-dichlorobenzofuran-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential anti-tumor and antibacterial properties, it is investigated for therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,6-dichlorobenzofuran-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

3-(5,6-dichlorobenzofuran-2-yl)benzoic acid can be compared with other benzofuran derivatives, such as:

    3,5-dichlorobenzoic acid: Similar in structure but lacks the benzofuran ring.

    Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A more complex derivative with additional functional groups.

    Benzothiophene derivatives: Similar heterocyclic compounds with sulfur instead of oxygen in the ring. The uniqueness of 3-(5,6-dichlorobenzofuran-2-yl)benzoic acid lies in its specific substitution pattern and the combination of the benzofuran and benzoic acid moieties, which contribute to its distinct biological activities and chemical properties.

Properties

CAS No.

835595-06-7

Molecular Formula

C15H8Cl2O3

Molecular Weight

307.1 g/mol

IUPAC Name

3-(5,6-dichloro-1-benzofuran-2-yl)benzoic acid

InChI

InChI=1S/C15H8Cl2O3/c16-11-5-10-6-13(20-14(10)7-12(11)17)8-2-1-3-9(4-8)15(18)19/h1-7H,(H,18,19)

InChI Key

RZXMSODAHFTNJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=CC(=C(C=C3O2)Cl)Cl

Origin of Product

United States

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